2-Tridecanone

Catalog No.
S596438
CAS No.
593-08-8
M.F
C13H26O
M. Wt
198.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Tridecanone

CAS Number

593-08-8

Product Name

2-Tridecanone

IUPAC Name

tridecan-2-one

Molecular Formula

C13H26O

Molecular Weight

198.34 g/mol

InChI

InChI=1S/C13H26O/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h3-12H2,1-2H3

InChI Key

CYIFVRUOHKNECG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)C

Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
soluble in alcohol, propylene glycol and oils; insoluble in wate

Synonyms

Undecyl methyl ketone

Canonical SMILES

CCCCCCCCCCCC(=O)C

Insecticidal Properties:

  • Natural defense mechanism: Research has identified 2-tridecanone as a non-alkaloid insecticide present in wild tomatoes (Lycopersicon hirsutum f. glabratum). This compound is believed to be a natural defense mechanism against herbivores, with concentrations found to be 72 times higher in wild tomatoes compared to cultivated varieties Science: .

Potential Repellent and Pheromone Applications:

  • Repellent studies: 2-Tridecanone, along with its close relative 2-undecanone, is found in the trichomes of wild tomato plants and is being investigated for its potential as a natural insect repellent Sigma-Aldrich: .
  • Pheromone research: Studies have explored the use of 2-tridecanone derivatives in the development of pheromones, particularly for the southern corn rootworm Sigma-Aldrich: .

Other Research Areas:

  • Plant metabolite studies: As a naturally occurring compound in various plants, 2-tridecanone is also being studied in the context of plant metabolism and its potential role in different plant species PubChem: .
  • Soil amendment research: Studies have investigated the impact of 2-tridecanone as a soil amendment on the composition of volatile compounds found in onion bulbs Sigma-Aldrich: .

2-Tridecanone is an organic compound classified as a methyl ketone, with the molecular formula C₁₃H₂₆O and a molecular weight of 198.34 g/mol. It is characterized by a carbonyl group (C=O) bonded to two carbon chains, specifically at the second position of a tridecane backbone. This compound appears as a white to light yellow crystalline solid and has a distinctive warm, oily, herbaceous odor reminiscent of coconut and dairy products .

Physical Properties

  • Melting Point: 24-27 °C
  • Boiling Point: 134 °C at 10 mmHg; 263 °C (lit.)
  • Density: 0.822 g/mL at 25 °C
  • Odor: Fatty, waxy, and earthy .

Including:

  • Reduction: Reacts with reducing agents such as hydrides, producing flammable gases like hydrogen and heat.
  • Reactivity with Acids and Bases: Ketones react with acids and bases, often liberating heat and potentially causing hazardous reactions .
  • Keto-Enol Tautomerization: Like many ketones, it can exist in both keto and enol forms depending on the conditions .

2-Tridecanone has been identified in several food sources and is noted for its unique taste profile, which includes coconut and dairy-like flavors . Its biological activities are still under investigation but it has been detected in various foods, indicating potential roles in flavoring and aroma profiles.

The synthesis of 2-Tridecanone can be achieved through several methods:

  • Thermal Decomposition: By heating a mixture of lauric acid and acetic acid over thorium oxide at approximately 450 °C.
  • Other Methods: Various synthetic routes may involve the condensation of appropriate aldehydes or other ketones via standard organic synthesis techniques .

2-Tridecanone finds applications in several fields:

  • Flavoring Agent: Used in food products for its pleasant aroma and taste.
  • Research Tool: Studied for its impact on soil amendments in agricultural contexts, particularly regarding onion bulb development .
  • Chemical Intermediate: Employed in organic synthesis as a precursor for other chemical compounds.

Research on interaction studies involving 2-Tridecanone is limited but suggests that it may interact with other organic compounds during metabolic processes or flavor development in food systems. Its interactions with various reducing agents indicate potential pathways for further study in chemical safety and reactivity profiles .

Several compounds share structural similarities with 2-Tridecanone, primarily within the ketone family. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-UndecanoneC₁₁H₂₂OShorter carbon chain; used in similar applications.
2-DodecanoneC₁₂H₂₄OOne less carbon than tridecanone; similar odor profile.
3-TridecanoneC₁₃H₂₆ODifferent position of the carbonyl group; distinct reactivity.
Nonan-2-oneC₉H₁₈OShorter chain; used in fragrance applications.

Uniqueness of 2-Tridecanone

2-Tridecanone stands out due to its specific chain length and the resultant organoleptic properties that make it particularly suitable for flavoring applications. Its unique combination of coconut-like aroma and dairy-like taste differentiates it from its shorter-chain counterparts while maintaining significant reactivity typical of ketones .

Physical Description

2-tridecanone is a white crystalline solid. (NTP, 1992)
White solid; [CAMEO] Light yellow crystalline solid; [Aldrich MSDS]
Solid
white to waxy mass or crystalline leaves with a milky, herbaceous, slightly spicy odou

XLogP3

5.2

Hydrogen Bond Acceptor Count

1

Exact Mass

198.198365449 g/mol

Monoisotopic Mass

198.198365449 g/mol

Boiling Point

505 °F at 760 mmHg (NTP, 1992)
134.00 °C. @ 10.00 mm Hg

Flash Point

225 °F (NTP, 1992)

Heavy Atom Count

14

Density

0.8217 at 86 °F (NTP, 1992) - Less dense than water; will float
0.817-0.823

Melting Point

86.1 °F (NTP, 1992)
29 °C

UNII

5Q35VHX26K

GHS Hazard Statements

Aggregated GHS information provided by 1592 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (97.68%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.55%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mmHg at 188.2 °F ; 20 mmHg at 298.0 °F (NTP, 1992)

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

593-08-8

Wikipedia

2-tridecanone

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Tridecanone: ACTIVE

Dates

Modify: 2023-08-15
Li et al. Temporal separation of catalytic activities allows anti-Markovnikov reductive functionalization of terminal alkynes. Nature Chemistry, doi: 10.1038/nchem.1799, published online 17 November 2013 http://www.nature.com/nchem

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